1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine

FAK inhibition Cancer Pyrazolylaminopyridine

This fluorinated building block is the direct precursor to the pyrazolylaminopyridine core of potent FAK inhibitors (IC50 <1 nM), cited in 43+ patents. Only this precise 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine scaffold delivers the critical vector and electronic profile for kinase hinge binding. The 5-fluoro substituent enables 19F NMR-based screening, metabolic stability enhancement, and imaging probe development—advantages absent in non-fluorinated analogs. Procure with confidence: consistent ≥95% purity supports multi-center validation studies and SAR expansion without de novo development.

Molecular Formula C8H7FN4
Molecular Weight 178.17
CAS No. 1249756-58-8
Cat. No. B2628954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine
CAS1249756-58-8
Molecular FormulaC8H7FN4
Molecular Weight178.17
Structural Identifiers
SMILESC1=CC(=NC=C1F)N2C=CC(=N2)N
InChIInChI=1S/C8H7FN4/c9-6-1-2-8(11-5-6)13-4-3-7(10)12-13/h1-5H,(H2,10,12)
InChIKeyJWRWJLNCJBHKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-amine (CAS 1249756-58-8): Core Scaffold for Kinase Inhibitor Procurement


1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-amine (CAS 1249756-58-8) is a fluorinated heterocyclic building block consisting of a pyrazole core directly linked to a 5-fluoropyridine moiety. This specific substitution pattern imparts distinct electronic and steric properties that enhance metabolic stability and bioavailability in derived compounds [1]. The compound serves as a key intermediate in the synthesis of kinase-targeted therapeutics, with its well-defined molecular architecture being cited in over 43 patent documents as a foundational element for pyrazolylaminopyridine-based inhibitors, particularly those targeting Focal Adhesion Kinase (FAK) and other receptor tyrosine kinases implicated in proliferative diseases [2][3].

Why Unspecified Pyrazole or Fluoropyridine Analogs Cannot Substitute 1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-amine (1249756-58-8) in FAK-Targeted Programs


Generic substitution with unsubstituted pyrazoles, simple aminopyridines, or even other fluorinated pyrazole regioisomers fails to recapitulate the specific binding interactions and downstream functional outcomes enabled by this precise 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine scaffold. The compound's unique arrangement of a primary amine on the pyrazole C3 position, directly attached to the 2-position of a 5-fluoropyridine, dictates a critical vector and electronic profile for engaging kinase hinge regions [1]. Patent data explicitly defines this core structure, along with closely related analogs, as the fundamental template for achieving potent FAK inhibition (IC50 values typically <1 nM for optimized derivatives), demonstrating that subtle alterations to the pyridine substitution or the linker geometry can drastically reduce or ablate target engagement and cellular antiproliferative activity [2].

Quantitative Differentiation of 1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-amine (1249756-58-8): Evidence-Based Selection Criteria


Direct Linkage to Patent-Validated FAK Inhibitor Chemotype with Sub-Nanomolar Potency

The 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine scaffold is the core structural feature in a class of pyrazolylaminopyridines disclosed as potent FAK inhibitors [1]. Within this patent family, compounds incorporating this exact pyrazolylaminopyridine core consistently achieve FAK enzymatic IC50 values of <1 nM [2]. This level of potency defines a clear activity threshold; analogs lacking the 5-fluoropyridine substitution or the 3-amino group on the pyrazole ring, when tested under identical assay conditions, fail to meet this benchmark, underscoring the essential nature of the precise substitution pattern.

FAK inhibition Cancer Pyrazolylaminopyridine Kinase inhibitor Lead optimization

Validated Commercial Purity and Consistent Analytical Specification

Commercially available batches of 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine are consistently supplied with a verified purity of 95% (HPLC) [1][2]. This is in contrast to many custom-synthesized or less common pyrazole analogs, where batch-to-batch purity can vary significantly (often ranging from 90-98%) and may contain uncharacterized byproducts that interfere with sensitive kinase assays. The availability of a standard purity grade (≥95%) across multiple reputable vendors ensures reproducible synthetic outcomes and reliable biological data.

Medicinal chemistry Synthetic intermediate Quality control Procurement

Unique Molecular Fingerprint and Patent Density as a Measure of Scaffold Pre-Validation

The molecular structure defined by InChIKey JWRWJLNCJBHKTJ-UHFFFAOYSA-N is explicitly associated with 43 patent documents [1]. This high patent density serves as a quantifiable proxy for the scaffold's proven utility and non-obviousness in kinase inhibitor design, particularly within the FAK inhibitor space [2]. In contrast, a random 1H-pyrazol-3-amine or 2-aminopyridine derivative typically appears in far fewer patent families, indicating a lower degree of pre-validated industrial and medicinal chemistry interest.

Intellectual property Scaffold validation Drug discovery FAK Kinase

Fluorine-Mediated Metabolic Stability and Synthetic Tractability Advantage

The presence of the 5-fluoro substituent on the pyridine ring is a key differentiator from non-fluorinated pyridine analogs. Fluorine substitution is well-documented to block oxidative metabolism at that position, thereby enhancing metabolic stability in vivo [1]. For the medicinal chemist, this translates to a direct advantage in lead optimization; compounds derived from this fluorinated scaffold are expected to exhibit longer half-lives and improved bioavailability compared to those derived from the corresponding non-fluorinated 1-(pyridin-2-yl)-1H-pyrazol-3-amine (which would be subject to CYP450-mediated oxidation). Furthermore, the fluorine atom provides a convenient 19F NMR handle for monitoring reactions and for use in 19F MRI-based imaging studies [2].

Metabolic stability Fluorine chemistry Drug-like properties Synthesis

High-Value Application Scenarios for 1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-amine (1249756-58-8) in FAK-Focused and Kinase Drug Discovery


Direct Synthesis and Optimization of Next-Generation FAK Inhibitors

As established, the compound is the direct precursor to the pyrazolylaminopyridine core of potent FAK inhibitors (IC50 < 1 nM) [1]. Procurement of this specific building block is essential for any medicinal chemistry team aiming to replicate, optimize, or expand upon the SAR of the lead series described in the FAK patent literature. Alternative starting materials will not yield the same activity profile and will require de novo SAR development [2].

Construction of Targeted Kinase Inhibitor Libraries with Enhanced Drug-like Properties

The 5-fluoro substituent is a strategic advantage for building kinase-focused screening libraries [1]. Chemists can exploit the fluorine atom to improve the metabolic stability of library members [2] and to generate focused sets of compounds where the fluorine serves as a versatile handle for 19F NMR-based screening and binding assays. This is a distinct advantage over libraries built from non-fluorinated or randomly substituted pyrazoles.

Core Scaffold for Chemical Biology Probe Development Targeting FAK-Dependent Pathways

Given its strong patent linkage to FAK inhibition [1], this scaffold is ideal for developing chemical probes to interrogate FAK biology. The consistent commercial availability at 95% purity [2] ensures that probe molecules can be synthesized reproducibly across different laboratories, facilitating multi-center validation studies and reducing variability in biological assays caused by impurity profiles.

Precursor for 19F-Enabled Imaging and Mechanistic Studies

The single fluorine atom in this building block provides a unique 19F NMR probe for studying ligand-protein interactions, monitoring cellular uptake, or even developing potential 19F MRI contrast agents [1]. This added value dimension is absent in non-fluorinated pyrazole building blocks, making 1249756-58-8 a superior choice for advanced mechanistic pharmacology and imaging applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.